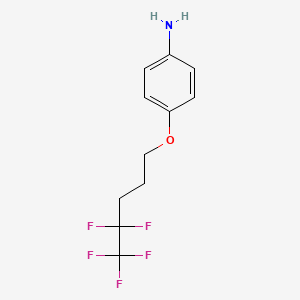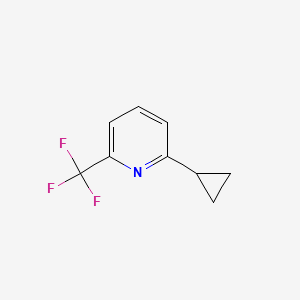
2-Cyclopropyl-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-6-(trifluoromethyl)pyridine is a chemical compound characterized by a cyclopropyl group and a trifluoromethyl group attached to a pyridine ring
Métodos De Preparación
The synthesis of 2-Cyclopropyl-6-(trifluoromethyl)pyridine typically involves several steps, including halogen-metal exchange and borylation, palladium-catalyzed cross-coupling, and directed ortho-metallation.
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms with metal atoms, followed by borylation to introduce the desired functional groups.
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to facilitate the coupling of halopyridines with other reagents, forming the desired compound.
Directed Ortho-Metallation:
Análisis De Reacciones Químicas
2-Cyclopropyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-Cyclopropyl-6-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs for various diseases.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-Cyclopropyl-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as trifluoromethylpyridine derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The unique combination of the cyclopropyl and trifluoromethyl groups in this compound gives it distinct chemical and biological properties, making it valuable for various applications .
Similar Compounds
- Trifluoromethylpyridine
- Cyclopropylpyridine
- Trifluoromethylbenzene
Propiedades
Fórmula molecular |
C9H8F3N |
|---|---|
Peso molecular |
187.16 g/mol |
Nombre IUPAC |
2-cyclopropyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8-3-1-2-7(13-8)6-4-5-6/h1-3,6H,4-5H2 |
Clave InChI |
YNUTYWZQYFJGKE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)
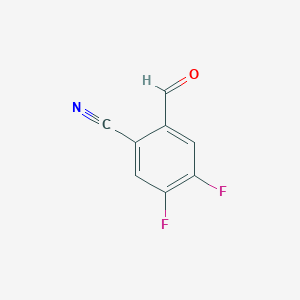
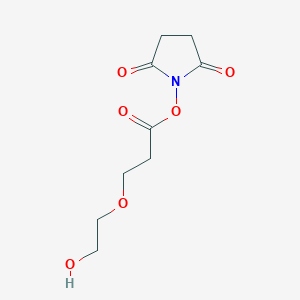
![5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11718280.png)
![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)
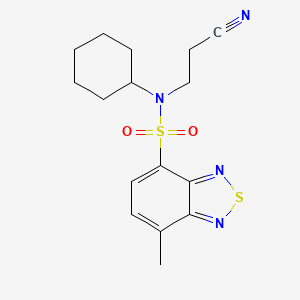
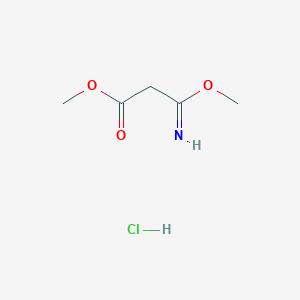
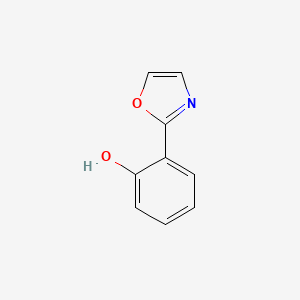
![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)
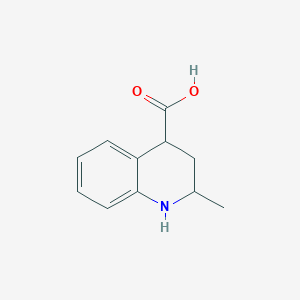
![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)

